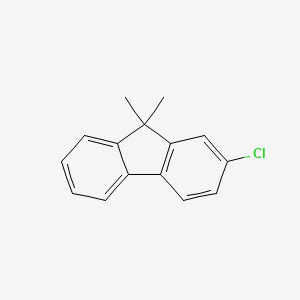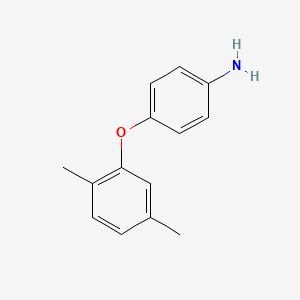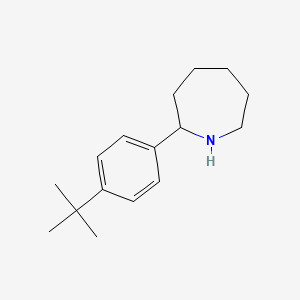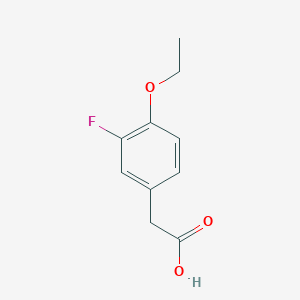
7-bromo-5-fluoro-1H-indole-2-carboxylic acid
Descripción general
Descripción
7-bromo-5-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.04 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in recent years . The Fischer indole synthesis is one method that has been reported for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound involves an indole core, which is a significant heterocyclic system found in many natural products and drugs . The indole core and C2 carboxyl group can chelate two Mg2+ ions within the active site of certain enzymes .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to undergo various chemical reactions . For instance, they can be used as reactants for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
A rational approach for accessing various fluoroindolecarboxylic acids, including derivatives related to 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, has been documented. This method involves preparation from corresponding fluoroindoles, halogen/metal permutation, and trapping the organometallic intermediate with carbon dioxide. This process is significant for its simplicity and flexibility, allowing the generation of these compounds more conveniently (Schlosser, Ginanneschi, & Leroux, 2006).
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Compounds derived from 5-fluoro/bromoindole-2-carbohydrazides, related to the structure of this compound, have been synthesized and assessed for their antimicrobial, anti-inflammatory, and antiproliferative activities. The findings suggest that these compounds exhibit moderate to good activity in these areas, highlighting their potential in pharmaceutical applications (Narayana et al., 2009).
Synthesis of Valuable Bromoindole Building Blocks
The synthesis of bromoindole derivatives, including those similar to this compound, has been reported. These derivatives serve as valuable substrates for further chemical elaboration, particularly through transition metal-mediated cross-coupling chemistry, highlighting their significance in synthetic chemistry (Huleatt et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBHSZMCGYXTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)


![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)


![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)
